

# Application Notes and Protocols for Utilizing GSK2239633A in a CCR4 BRET Assay

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Compound of Interest					
Compound Name:	GSK2239633A				
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of **GSK2239633A**, a selective allosteric antagonist of the C-C chemokine receptor 4 (CCR4), in a Bioluminescence Resonance Energy Transfer (BRET) assay. This document outlines the scientific background, detailed experimental protocols, data analysis, and expected outcomes for researchers investigating CCR4 signaling and screening for novel modulators.

## Introduction to CCR4 and GSK2239633A

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in the trafficking of T-helper type 2 (Th2) cells, regulatory T cells (Tregs), and other immune cells.[1][2] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[2] The CCR4 signaling pathway is implicated in various inflammatory and allergic diseases, as well as in cancer, making it an attractive therapeutic target.[1][3]

**GSK2239633A** is a potent and selective allosteric antagonist of human CCR4.[1][4] It inhibits the binding of chemokines to the receptor and subsequent downstream signaling.[4] BRET assays are a powerful tool to study GPCR-protein interactions in live cells, such as the recruitment of  $\beta$ -arrestin to the receptor upon activation, a key event in GPCR desensitization and signaling.[5][6] This protocol focuses on a  $\beta$ -arrestin recruitment BRET assay to characterize the inhibitory activity of **GSK2239633A** on CCR4.



## **Quantitative Data Summary**

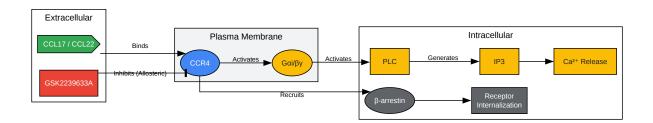
The following table summarizes the reported potency of **GSK2239633A** in various assays targeting CCR4. This data provides a reference for expected values when conducting experiments.

Compound	Assay Type	Target	Parameter	Value	Reference
GSK2239633 A	Radioligand Binding	Human CCR4	pIC50	7.96 ± 0.11	[1][4]
GSK2239633 A	F-actin Content	Human CD4+ CCR4+ T- cells (TARC- induced)	pA2	7.11 ± 0.29	[4]
GSK2239633 A	F-actin Content	Human CD4+ CCR4+ T- cells (CCL17- induced)	pEC50	8.79 ± 0.22	[4]
GSK2239633 A	Radioligand Binding	Other Chemokine Receptors (e.g., CCR3, CCR5)	pIC50	< 5	[7]

## **Signaling Pathway and Experimental Workflow**

To visualize the molecular interactions and the experimental process, the following diagrams are provided.

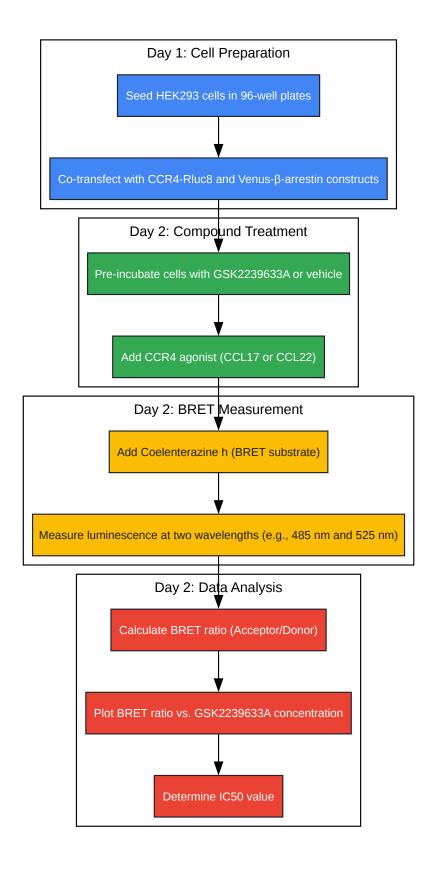




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Figure 1: Simplified CCR4 Signaling Pathway.





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Figure 2: Experimental Workflow for the CCR4 BRET Assay.



## **Experimental Protocols**

This section provides a detailed protocol for a  $\beta$ -arrestin recruitment BRET assay to measure the inhibitory effect of **GSK2239633A** on CCR4.

## **Materials and Reagents**

- Cell Line: HEK293 cells or other suitable host cells.
- Expression Plasmids:
  - Human CCR4 fused at its C-terminus to a BRET donor, e.g., Renilla luciferase 8 (CCR4-Rluc8).
  - A BRET acceptor, e.g., Venus (a yellow fluorescent protein variant), fused to the N-terminus of human β-arrestin-2 (Venus-β-arrestin).
- Cell Culture Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, and trypsin-EDTA.
- Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagents.
- Assay Plate: White, opaque 96-well cell culture plates.
- Compounds:
  - GSK2239633A (dissolved in DMSO).
  - CCR4 agonist: Recombinant human CCL17 or CCL22.
- BRET Substrate: Coelenterazine h.
- Assay Buffer: Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).
- Plate Reader: A microplate reader capable of detecting dual-wavelength luminescence.

### **Protocol**

Day 1: Cell Seeding and Transfection



- Seed HEK293 cells into a white, opaque 96-well plate at a density of 3.5 x 104 cells per well in 100 μL of complete DMEM.
- Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.
- Prepare the transfection mixture. For each well, combine the CCR4-Rluc8 and Venus-βarrestin plasmids with a suitable transfection reagent according to the manufacturer's instructions.
- Add the transfection mixture to the cells.
- Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

#### Day 2: Compound Addition and BRET Measurement

- Prepare serial dilutions of **GSK2239633A** in assay buffer. Also, prepare a solution of the CCR4 agonist (e.g., CCL22 at a concentration that elicits a submaximal response, such as EC80).
- Carefully remove the culture medium from the cells.
- Wash the cells once with 100 μL of pre-warmed assay buffer.
- Add 80 μL of assay buffer containing the desired concentrations of GSK2239633A or vehicle (DMSO) to the appropriate wells.
- Incubate the plate for 30 minutes at 37°C.
- Add 20 μL of the CCR4 agonist solution to each well.
- Incubate for an additional 15-30 minutes at 37°C.
- Prepare the BRET substrate solution (Coelenterazine h) in assay buffer to a final concentration of 5 μM.
- Add 10 μL of the Coelenterazine h solution to each well.



 Immediately measure the luminescence signal at two wavelengths using a BRET-compatible plate reader. Typically, the donor emission is measured around 485 nm and the acceptor emission around 525 nm.

## **Data Analysis**

- Calculate the BRET Ratio: For each well, calculate the BRET ratio by dividing the luminescence signal from the acceptor (e.g., 525 nm) by the luminescence signal from the donor (e.g., 485 nm).
  - BRET Ratio = (Acceptor Emission) / (Donor Emission)
- Normalize the Data: Normalize the BRET ratios to the vehicle control (agonist-stimulated cells without antagonist) to determine the percent inhibition for each concentration of GSK2239633A.
  - % Inhibition = 100 \* (1 (BRETsample BRETbasal) / (BRETagonist BRETbasal))
    - Where BRETsample is the BRET ratio in the presence of agonist and antagonist, BRETagonist is the BRET ratio with agonist alone, and BRETbasal is the BRET ratio without agonist.
- Determine the IC50: Plot the percent inhibition against the logarithm of the **GSK2239633A** concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces 50% of the maximum inhibition.

## Conclusion

This document provides a detailed framework for utilizing **GSK2239633A** in a CCR4 β-arrestin recruitment BRET assay. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings who are focused on the discovery and development of novel CCR4 modulators. Adherence to these guidelines will facilitate the generation of robust and reproducible data for the characterization of CCR4 antagonists.

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